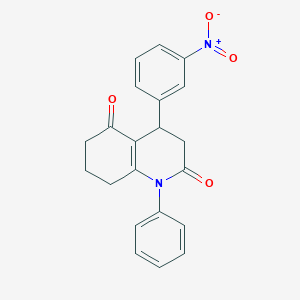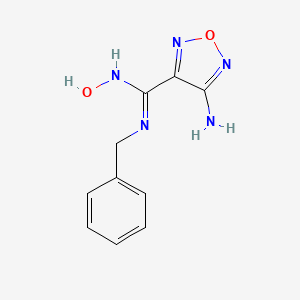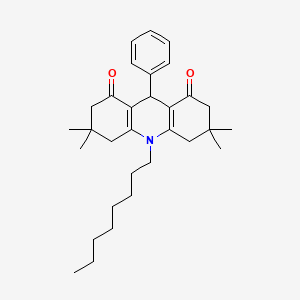
4-(3-nitrophenyl)-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Nitrophenyl)-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a nitrophenyl group and a phenyl group attached to an octahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-nitrophenyl)-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-nitrobenzaldehyde with aniline in the presence of a suitable catalyst can form an intermediate Schiff base, which can then undergo cyclization to yield the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrophenyl)-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(3-aminophenyl)-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-nitrophenyl)-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the quinoline core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Nitrophenyl)-1,2,3,4-tetrahydroquinoline: Lacks the octahydroquinoline core, resulting in different chemical properties.
1-Phenyl-1,2,3,4,5,6,7,8-octahydroquinoline: Lacks the nitrophenyl group, affecting its biological activity.
4-(3-Aminophenyl)-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione: A reduced form with an amino group instead of a nitro group.
Uniqueness
4-(3-Nitrophenyl)-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is unique due to the presence of both nitrophenyl and phenyl groups attached to an octahydroquinoline core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H18N2O4 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-(3-nitrophenyl)-1-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
InChI |
InChI=1S/C21H18N2O4/c24-19-11-5-10-18-21(19)17(14-6-4-9-16(12-14)23(26)27)13-20(25)22(18)15-7-2-1-3-8-15/h1-4,6-9,12,17H,5,10-11,13H2 |
InChI Key |
DTWBPAOBNAWQTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11558785.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B11558802.png)
![N-[2-(4-Hydroxyphenyl)-1-{N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide](/img/structure/B11558803.png)
![4-Bromo-2-chloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol](/img/structure/B11558819.png)

![2,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11558821.png)

![2-anilino-N-[(E)-(3-bromophenyl)methyleneamino]acetamide](/img/structure/B11558828.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B11558830.png)
![4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 3-methylbenzoate](/img/structure/B11558835.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11558844.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11558845.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-chlorophenol)](/img/structure/B11558846.png)
![2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11558847.png)
